Cas no 433969-27-8 (2-boc-aminomethyl-phenylboronic acid)

2-boc-aminomethyl-phenylboronic acid structure
433969-27-8 structure
商品名:2-boc-aminomethyl-phenylboronic acid
CAS番号:433969-27-8
MF:C12H18BNO4
メガワット:251.0866
MDL:MFCD05663974
CID:326984

2-boc-aminomethyl-phenylboronic acid 化学的及び物理的性質

名前と識別子

    • (2-(((tert-Butoxycarbonyl)amino)methyl)phenyl)boronic acid
    • 2-[(Boc-amino)methyl]phenylboronic Acid
    • [2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]boronic acid
    • 2-(tert-Butoxycarbonyl)benzylamineboronic acid
    • 2-Boc-Aminomethyl-Phenylboronic Acid
    • Carbamic acid,N-[(2-boronophenyl)methyl]-, C-(1,1-dimethylethyl) ester
    • 2-((N-t-butoxycarbonyl)aminomethyl)phenylboronic acid
    • 2-(N-Boc-aminomethyl)phenylboronic acid
    • 2-(tert-Butoxycarbonylaminomethyl)phenylboronic acid pinacol ester
    • 2-((tert-butoxycarbonylamino)methyl)phenylboronic acid
    • [2-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]boronic acid
    • (2-{[(tert-Butoxycarbonyl)amino]methyl}phenyl)boronic acid
    • NVCGSIBAXVRMLU-UHFFFAOYSA-N
    • 6001AB
    • ANW-5
    • 2-boc-aminomethyl-phenylboronic acid
    • MDL: MFCD05663974
    • インチ: 1S/C12H18BNO4/c1-12(2,3)18-11(15)14-8-9-6-4-5-7-10(9)13(16)17/h4-7,16-17H,8H2,1-3H3,(H,14,15)
    • InChIKey: NVCGSIBAXVRMLU-UHFFFAOYSA-N
    • ほほえんだ: O(C(N([H])C([H])([H])C1=C([H])C([H])=C([H])C([H])=C1B(O[H])O[H])=O)C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]

計算された属性

  • せいみつぶんしりょう: 251.13300
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 4
  • 重原子数: 18
  • 回転可能化学結合数: 5
  • 複雑さ: 278
  • トポロジー分子極性表面積: 78.8

じっけんとくせい

  • PSA: 78.79000
  • LogP: 0.78200

2-boc-aminomethyl-phenylboronic acid セキュリティ情報

2-boc-aminomethyl-phenylboronic acid 税関データ

  • 税関コード:2918990090
  • 税関データ:

    中国税関コード:

    2918990090

    概要:

    2918990090。他の追加の酸素含有カルボン酸(酸無水物/ハロゲン化アシル/過酸化物、過酸素酸、および税番の誘導体を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2918990090。その他の追加の酸素官能基を有するカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、これらのハロゲン化、スルホン化、硝化または亜硝化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

2-boc-aminomethyl-phenylboronic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1123576-100mg
2-Boc-aminomethyl-phenylboronic acid
433969-27-8 95%
100mg
$155 2024-07-28
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
32R0023-100mg
2-Boc-aminomethyl-phenylboronic acid
433969-27-8 97%
100mg
¥961.83 2025-01-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB117403-1G
2-boc-aminomethyl-phenylboronic acid
433969-27-8 97%
1g
¥ 1,729.00 2023-04-13
TRC
B630370-100mg
2-[(Boc-Amino)Methyl]Phenylboronic Acid
433969-27-8
100mg
$ 70.00 2022-06-07
Matrix Scientific
076948-1g
2-(tert-Butoxycarbonyl)benzylamineboronic acid
433969-27-8
1g
$575.00 2023-09-10
Apollo Scientific
OR310225-500mg
2-(tert-Butoxycarbonyl)benzylamineboronic acid
433969-27-8
500mg
£370.00 2023-09-02
eNovation Chemicals LLC
Y1123576-250mg
2-Boc-aminomethyl-phenylboronic acid
433969-27-8 95%
250mg
$180 2024-07-28
eNovation Chemicals LLC
Y1123576-500mg
2-Boc-aminomethyl-phenylboronic acid
433969-27-8 95%
500mg
$170 2024-07-28
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY017591-10g
2-[(Boc-amino)methyl]phenylboronic Acid
433969-27-8 >95%
10g
¥8387.10 2024-07-10
TRC
B630370-50mg
2-[(Boc-Amino)Methyl]Phenylboronic Acid
433969-27-8
50mg
$ 50.00 2022-06-07

2-boc-aminomethyl-phenylboronic acid 合成方法

2-boc-aminomethyl-phenylboronic acid 関連文献

2-boc-aminomethyl-phenylboronic acidに関する追加情報

Introduction to 2-boc-aminomethyl-phenylboronic acid (CAS No. 433969-27-8)

2-boc-aminomethyl-phenylboronic acid, with the chemical formula C10H14BNO3, is a versatile intermediate in organic synthesis and pharmaceutical research. This compound, identified by its CAS number 433969-27-8, has garnered significant attention in the field of medicinal chemistry due to its unique structural and functional properties. The presence of both a boronic acid moiety and an N-Boc (tert-butoxycarbonyl) protected amine group makes it a valuable building block for the synthesis of complex molecules, particularly in the development of novel therapeutics.

The boronic acid functional group in 2-boc-aminomethyl-phenylboronic acid is particularly noteworthy for its role in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic organic chemistry. This reaction allows for the formation of carbon-carbon bonds under mild conditions, making it an indispensable tool for constructing biaryl structures, which are prevalent in many biologically active compounds. The phenyl ring further enhances its utility by providing a scaffold that can be modified through various chemical transformations.

In recent years, there has been a surge in research focused on boronic acid derivatives due to their applications in drug discovery and material science. For instance, boron-containing compounds have shown promise as antiviral and anticancer agents. The ability of 2-boc-aminomethyl-phenylboronic acid to participate in cross-coupling reactions has enabled the synthesis of novel molecules with potential therapeutic benefits. Researchers have leveraged this compound to develop inhibitors targeting specific enzymatic pathways, contributing to advancements in precision medicine.

The N-Boc protected amine group in 2-boc-aminomethyl-phenylboronic acid offers an additional layer of functionality, allowing for selective deprotection under mild acidic conditions. This feature is particularly useful in multi-step syntheses where orthogonal protecting group strategies are employed. The Boc group not only stabilizes the amine but also prevents unwanted side reactions, ensuring high yields and purity in the final product. This makes 2-boc-aminomethyl-phenylboronic acid a preferred choice for medicinal chemists seeking precise control over reaction outcomes.

Recent studies have highlighted the role of phenylboronic acids in bioconjugation techniques, particularly in the development of targeted drug delivery systems. The boronic acid moiety can selectively bind to certain biomolecules, such as sugars or glycoproteins, facilitating the design of smart drug carriers. For example, 2-boc-aminomethyl-phenylboronic acid has been used to create conjugates that exhibit enhanced specificity and reduced toxicity compared to traditional chemotherapeutic agents. These advancements underscore the importance of boronic acid derivatives in modern pharmaceutical research.

The synthesis of 2-boc-aminomethyl-phenylboronic acid typically involves multi-step processes that require careful optimization to achieve high yields and purity. Common synthetic routes include halogenation of biphenyl derivatives followed by Suzuki-Miyaura coupling with boronic esters or directly with boronate acids. The introduction of the Boc group is often performed via reaction with di tert-butyl dicarbonate (Boc2O) under controlled conditions. These synthetic strategies highlight the compound's complexity and the expertise required to produce it on a scalable basis.

In conclusion, 2-boc-aminomethyl-phenylboronic acid (CAS No. 433969-27-8) is a highly valuable intermediate with broad applications in pharmaceutical synthesis and drug development. Its ability to participate in cross-coupling reactions and its modular design make it an indispensable tool for medicinal chemists. As research continues to uncover new applications for boronic acid derivatives, compounds like 2-boc-aminomethyl-phenylboronic acid will undoubtedly play a pivotal role in shaping the future of therapeutic innovation.

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